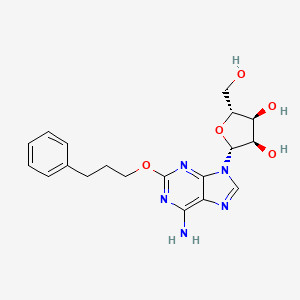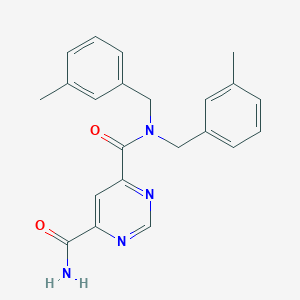
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is an organic compound belonging to the class of pyrimidinecarboxylic acids and derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two 3-methylbenzyl groups and two carboxamide groups at positions 4 and 6. It has a molecular formula of C22H22N4O2 and a molecular weight of 374.43 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, solvent recycling and waste minimization strategies can be implemented to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide groups.
Aplicaciones Científicas De Investigación
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mecanismo De Acción
The mechanism of action of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide: A similar compound with fluorine substituents, known for its selective inhibition of matrix metalloproteinase-13 (MMP-13) and anticancer activity.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide): Another similar compound with comparable structural features and biological activities.
Uniqueness
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is unique due to its specific substitution pattern and the presence of 3-methylbenzyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C22H22N4O2 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-N,4-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-26(13-18-8-4-6-16(2)10-18)22(28)20-11-19(21(23)27)24-14-25-20/h3-11,14H,12-13H2,1-2H3,(H2,23,27) |
Clave InChI |
XARQOAOGKJJPQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN(CC2=CC=CC(=C2)C)C(=O)C3=NC=NC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


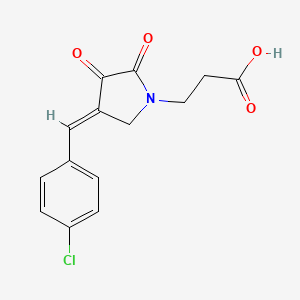
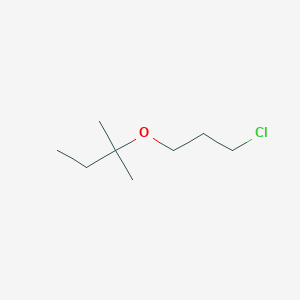
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
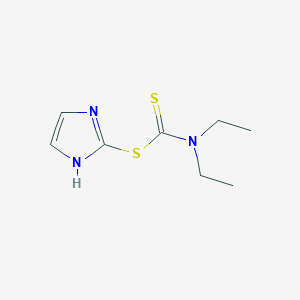

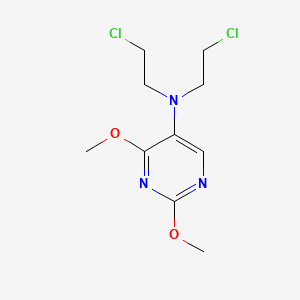
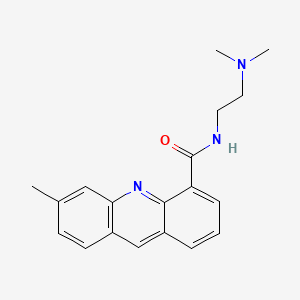
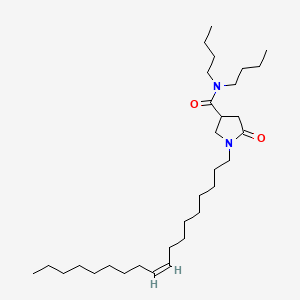
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
